molecular formula C8H7NO4S B2493578 6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 62473-95-4

6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B2493578
CAS No.: 62473-95-4
M. Wt: 213.21
InChI Key: FGWXGHBHIOINCJ-UHFFFAOYSA-N
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Description

6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a chemical compound known for its unique structure and properties It belongs to the class of benzisothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing benzisothiazol-3(2H)-ones, including 6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide, involves a copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide. This reaction proceeds through the formation of S–C and S–N bonds, yielding the target product in varying yields (30-89%) depending on the specific conditions and substrates used .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the copper-catalyzed method mentioned above could potentially be scaled up for industrial applications, given its efficiency and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce sulfides or thiols.

Scientific Research Applications

6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    3-ethylbenzo[d]isothiazol-1,1-dioxide: Similar in structure but with an ethyl group instead of a methoxy group.

    2-methylbenzo[d]isothiazol-1,1-dioxide: Contains a methyl group instead of a methoxy group.

    4-chlorobenzo[d]isothiazol-1,1-dioxide: Features a chlorine atom instead of a methoxy group.

Uniqueness

6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide is unique due to its methoxy group, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

6-methoxy-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c1-13-5-2-3-6-7(4-5)14(11,12)9-8(6)10/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWXGHBHIOINCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62473-95-4
Record name 6-methoxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
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